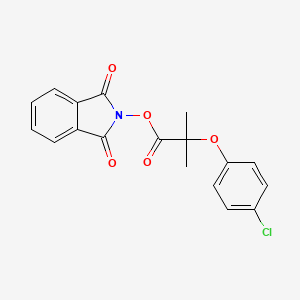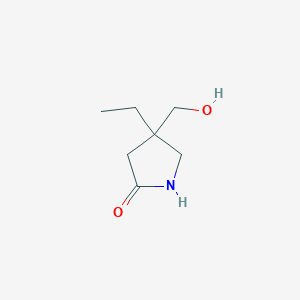
5-Ethyl-2-hydroxypyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-hydroxypyridine-4-carboxylic acid is an organic compound that belongs to the class of hydroxypyridine carboxylic acids. This compound is characterized by the presence of an ethyl group at the 5th position, a hydroxyl group at the 2nd position, and a carboxylic acid group at the 4th position on the pyridine ring. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C₅H₅N.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-hydroxypyridine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the alkylation of 2-hydroxypyridine-4-carboxylic acid with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, allowing the nucleophilic attack on the ethyl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-2-hydroxypyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 5-ethyl-2-pyridone-4-carboxylic acid.
Reduction: Formation of 5-ethyl-2-hydroxypyridine-4-methanol.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
5-Ethyl-2-hydroxypyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2-hydroxypyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ethyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxypyridine-4-carboxylic acid: Lacks the ethyl group at the 5th position.
5-Methyl-2-hydroxypyridine-4-carboxylic acid: Contains a methyl group instead of an ethyl group at the 5th position.
5-Propyl-2-hydroxypyridine-4-carboxylic acid: Contains a propyl group instead of an ethyl group at the 5th position.
Uniqueness
5-Ethyl-2-hydroxypyridine-4-carboxylic acid is unique due to the presence of the ethyl group at the 5th position, which can influence its chemical reactivity and biological activity. The ethyl group may enhance the compound’s lipophilicity and ability to interact with hydrophobic regions of biological macromolecules, potentially leading to unique pharmacological properties.
Propiedades
Fórmula molecular |
C8H9NO3 |
|---|---|
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
5-ethyl-2-oxo-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-2-5-4-9-7(10)3-6(5)8(11)12/h3-4H,2H2,1H3,(H,9,10)(H,11,12) |
Clave InChI |
GKDKAJZHEZOZEF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CNC(=O)C=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


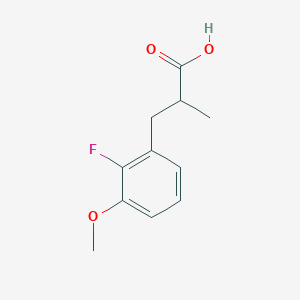
![1-benzoyl-4-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine](/img/structure/B13586051.png)
![3-methoxy-7-azaspiro[3.5]nonan-1-olhydrochloride,Mixtureofdiastereomers](/img/structure/B13586054.png)



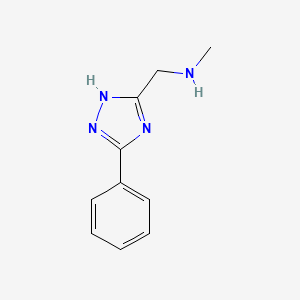
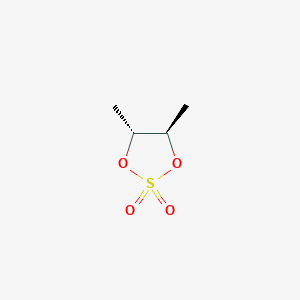
![2,2-Difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13586112.png)



